molecular formula C14H19NO2 B2965200 Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 878291-94-2

Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2965200
CAS No.: 878291-94-2
M. Wt: 233.311
InChI Key: QEXLWTVSUXSGEQ-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 878291-94-2) is a chemical building block of significant interest in organic synthesis and medicinal chemistry. It features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold ubiquitous in numerous biologically active natural products and synthetic pharmaceuticals . This specific N-Boc-protected derivative serves as a versatile intermediate for the construction of more complex molecules. The tetrahydroquinoline structure is a key motif in compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antimalarial, and anti-Alzheimer's properties . Furthermore, tetrahydroquinoline-based compounds have applications beyond medicine, showing utility as organic sensitizers in dye-sensitized solar cells and as components in material science . As a Boc-protected amine, this compound is particularly valuable for facile deprotection or further functionalization, making it an essential reagent for drug discovery programs and the synthesis of novel chemical entities for biological evaluation. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXLWTVSUXSGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

  • Structure: Methyl ester at the 6-position (C₁₁H₁₃NO₂, MW 191.23 g/mol) .
  • Synthesis: Produced via catalytic hydrogenation of quinolones using Fe-based catalysts, yielding 78–94% .
  • Key Differences :
    • The methyl ester is smaller, leading to higher reactivity in ester hydrolysis but lower steric protection during hydrogenation.
    • In hydrogenation reactions, the methyl ester remains intact under Fe-catalyzed conditions, whereas tert-butyl esters may require tailored catalysts to avoid deprotection .
  • NMR Data :
    • ¹H NMR (CDCl₃) : δ 7.70–7.58 (m, 2H), 3.82 (s, 3H, -OCH₃) .
    • ¹³C NMR (CDCl₃) : δ 167.61 (ester C=O), 51.43 (-OCH₃) .

tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate

  • Structure: Methoxy substituent at the 6-position (C₁₅H₂₁NO₃, MW 263.33 g/mol) .
  • Boiling point and solubility differ significantly due to the polar methoxy group vs. the nonpolar tert-butyl ester .

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate

  • Structure: Trifluoromethyl group at the 2-position (C₁₂H₁₂F₃NO₂, MW 259.23 g/mol) .
  • Key Differences :
    • The electron-withdrawing CF₃ group reduces basicity of the nitrogen atom, altering reactivity in acid-mediated reactions.
    • Higher molecular weight and lipophilicity compared to tert-butyl derivatives .

Physicochemical and Reactivity Comparison

Property Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate tert-Butyl 6-methoxy derivative
Molecular Weight 263.33 g/mol 191.23 g/mol 263.33 g/mol
Boiling Point ~442.6°C (predicted) Not reported ~442.6°C (predicted)
Hydrogenation Yield Moderate (dependent on catalyst) 78–94% Not reported
Deprotection HCl in dioxane (72–84% yield) Not required Acid-sensitive

Stability and Handling

  • Tert-butyl derivatives : Stable under basic conditions but prone to acid-mediated deprotection (e.g., 4N HCl in dioxane) .
  • Methyl esters : Less stable in basic hydrolysis but compatible with hydrogenation catalysts like Fe and Co .

Research Findings and Case Studies

  • Catalytic Hydrogenation : Methyl esters achieve higher yields (94%) than tert-butyl analogs in Fe-catalyzed hydrogenation, likely due to reduced steric hindrance .
  • PROTAC Synthesis : Tert-butyl derivatives are preferred intermediates due to their compatibility with Boc deprotection and subsequent conjugation .
  • Steric Effects: tert-Butyl groups in 1,2,3,4-tetrahydroquinoline-6-carboxylates hinder unwanted side reactions in Suzuki-Miyaura couplings, improving selectivity .

Biological Activity

Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a tetrahydroquinoline core with a tert-butyl group and a carboxylate substituent. These modifications enhance its chemical stability and solubility, which are critical for biological activity.

Synthesis Methods:

  • Cascade Reactions: A common method for synthesizing tetrahydroquinolines involves three-component reactions using 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate in the presence of bases like DBU. This approach has shown high efficiency in generating various substituted tetrahydroquinoline derivatives .
  • Reduction and Oxidation: this compound can undergo reduction to form different derivatives or oxidation to yield quinoline derivatives .

Biological Activity

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may possess antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives:

  • In Vitro Studies: Compounds similar to this compound have been tested against several cancer cell lines (e.g., MIA Paca-2 for pancreatic cancer) with IC50 values less than 50 µM . The incorporation of aryl groups significantly enhances antiproliferative effects.
CompoundCancer Cell LineIC50 (µM)
G1-PABARCC4-VA<50
G1MIA Paca-2<50
THQ DerivativeHep G2<50

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition: It may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects .
  • Receptor Modulation: The compound can interact with specific receptors such as GPER (G protein-coupled estrogen receptor), which is implicated in various cancer pathways .

Case Studies

Case Study 1: Anticancer Efficacy
A study assessed the efficacy of tetrahydroquinoline derivatives against multiple cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations. The structural modifications were correlated with enhanced biological activity.

Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, tetrahydroquinoline derivatives exhibited notable inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .

Q & A

Q. What are the established synthetic methodologies for tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tetrahydroquinoline derivatives typically involves cyclization or condensation reactions. For tert-butyl-protected analogs, a common approach employs tert-butyl esters as protective groups to enhance steric stability during synthesis. Key methodologies include:

  • Ionic Liquid Catalysis : Using acidic ionic liquids like [NMPH]H2_2PO4_4 to catalyze reactions between 2-(phenylamino)ethanol and unsaturated ketones. This method avoids toxic metal catalysts, achieves yields >85%, and allows catalyst reuse for ≥5 cycles without significant activity loss .
  • Povarov Reaction : Cycloaddition reactions catalyzed by Lewis acids (e.g., Fe2_2(SO4_4)3_3) or InCl3_3, though these may produce cis-trans isomer mixtures and require post-synthesis purification .
  • Protective Group Strategies : Introducing the tert-butyl group early in the synthesis to stabilize intermediates, as seen in analogs like tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate .

Q. Critical Parameters :

  • Catalyst Choice : Ionic liquids improve sustainability but may require optimization for specific substrates.
  • Temperature : Reactions often proceed at 80–100°C for 6–12 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Structural validation and purity assessment require a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and the presence of the tert-butyl group (e.g., a singlet at ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C15_{15}H21_{21}NO2_2: calculated 260.1645) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade compounds) .
  • Melting Point Analysis : Sharp melting points (e.g., >300°C for related tetrahydroquinoline salts) indicate crystalline purity .

Advanced Research Questions

Q. What are the challenges in achieving enantiomeric purity in the synthesis of this compound, and what enzymatic strategies can address this?

Methodological Answer: Enantiomeric purity is critical for bioactivity but challenging due to racemization during synthesis. Solutions include:

  • Chemoenzymatic Resolution : Lipases (e.g., from Candida antarctica) or acyltransferases (e.g., from Mycobacterium smegmatis) selectively hydrolyze or esterify enantiomers. For example, variants of MsAcT acyltransferase achieve >90% enantiomeric excess (ee) for tetrahydroquinoline alcohols .
  • Chiral Auxiliaries : Incorporating chiral ligands (e.g., BINOL) in asymmetric catalysis, though this requires additional steps for auxiliary removal .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) resolve racemic mixtures but are cost-prohibitive for large-scale synthesis .

Q. Key Considerations :

  • Substrate Compatibility : Enzymes may require specific functional groups (e.g., hydroxyl or ester) for activity.
  • Reaction Medium : Aqueous-organic biphasic systems enhance enzyme stability and product recovery .

Q. How do different catalysts (e.g., ionic liquids vs. Lewis acids) impact regioselectivity and isomer distribution in tetrahydroquinoline synthesis?

Methodological Answer: Catalyst choice directly influences reaction pathways:

  • Ionic Liquids : [NMPH]H2_2PO4_4 promotes regioselective cyclization with minimal isomer formation due to its Brønsted acidity and steric effects. Yields are typically >85% with cis:trans ratios <1:10 .
  • Lewis Acids (Fe2_2(SO4_4)3_3) : Favor Diels-Alder pathways but often produce cis-trans mixtures (e.g., 1:1 ratio), necessitating post-synthesis chromatography .
  • Radical Catalysts : Generate open-shell intermediates, leading to unpredictable regioselectivity and requiring stringent temperature control .

Q. Data Comparison :

Catalyst TypeYield (%)Cis:Trans RatioReusability
Ionic Liquid85–901:10≥5 cycles
Fe2_2(SO4_4)3_370–751:1Non-reusable

Q. What analytical approaches resolve and quantify cis-trans isomerism in this compound derivatives?

Methodological Answer: Isomer quantification requires advanced analytical techniques:

  • 2D NMR (NOESY) : Identifies spatial proximity of protons to distinguish cis (NOE correlations between adjacent substituents) and trans isomers .
  • Chiral HPLC : Using columns like Chiralcel OD-H with hexane:isopropanol (90:10) eluents to separate isomers (retention time differences >2 minutes) .
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives, though limited by sample crystallinity .

Case Study :
In a synthesis using InCl3_3, cis-trans mixtures were resolved via preparative HPLC, yielding 65% trans-isomer with >99% purity .

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